InChI=1S/C20H23ClN2O.ClH/c1-23-12-9-17 (10-13-23)20 (24)19-16 (5-3-11-22-19)8-7-15-4-2-6-18 (21)14-15;/h2-6,11,14,17H,7-10,12-13H2,1H3;1H
. The canonical SMILES representation is CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl.Cl
. This compound can be classified under the following categories:
The synthesis of (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride typically involves multi-step organic reactions. While specific protocols may vary, a general approach includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride can be described as follows:
The compound's three-dimensional structure can be elucidated using techniques like X-ray crystallography or NMR spectroscopy, revealing bond angles and distances critical for understanding its reactivity and interactions.
(3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride can participate in various chemical reactions:
These reactions are significant for further functionalization or degradation studies in pharmaceutical contexts.
The mechanism of action for (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. This compound may act as a selective modulator or inhibitor at specific receptor sites, particularly those associated with dopamine and serotonin pathways.
Further pharmacological studies are necessary to elucidate its precise mechanism and therapeutic potential.
The physical and chemical properties of (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride include:
These properties are essential for formulation in drug development and determining bioavailability.
(3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride has several potential applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: